molecular formula C19H21N5O2 B7725424 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B7725424
M. Wt: 351.4 g/mol
InChI Key: KDYSUAXJDWILEU-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key substitutions include:

  • Position 2: A 4-nitrophenyl group, which introduces strong electron-withdrawing properties.
  • Position 3: A piperazin-1-ylmethyl group, enhancing solubility and providing a site for further functionalization.
  • Position 6: A methyl group, contributing steric bulk and modulating lipophilicity.

Properties

IUPAC Name

6-methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-2-7-18-21-19(15-3-5-16(6-4-15)24(25)26)17(23(18)12-14)13-22-10-8-20-9-11-22/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYSUAXJDWILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via Multicomponent Reactions

The imidazo[1,2-a]pyridine core is typically synthesized through multicomponent reactions (MCRs), which offer high atom economy and operational simplicity. A five-component cascade reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol mixtures has been demonstrated to yield tetrahydroimidazo[1,2-a]pyridines . For the target compound, the 6-methyl group is introduced via a methyl-substituted diamine, while 4-nitroacetophenone provides the 2-(4-nitrophenyl) substituent.

Key steps include:

  • N,N-Acetal formation between cyanoacetohydrazide and 4-nitroacetophenone.

  • Knoevenagel condensation to generate α,β-unsaturated intermediates.

  • Michael addition and imine–enamine tautomerization to form the bicyclic structure .

This method avoids catalysts and achieves yields >75% under mild conditions, making it scalable for industrial applications .

C3 Functionalization via Aza-Friedel–Crafts Alkylation

Introducing the piperazin-1-ylmethyl group at position 3 requires selective C–H functionalization. A three-component aza-Friedel–Crafts reaction using Y(OTf)₃ as a Lewis acid enables alkylation with aldehydes and amines . For the target compound:

  • Formaldehyde serves as the aldehyde component.

  • Piperazine acts as the amine nucleophile.

The reaction proceeds via:

  • Formation of an iminium ion intermediate from formaldehyde and piperazine.

  • Electrophilic attack at the electron-rich C3 position of the imidazo[1,2-a]pyridine core.

  • Deprotonation to yield the final product .

Optimized conditions (Y(OTf)₃, 80°C, 12 h) provide moderate to good yields (45–85%) with broad functional group tolerance .

Alternative Pathways: Mannich Reaction

An alternative route involves a Mannich reaction, where the preformed imidazo[1,2-a]pyridine reacts with formaldehyde and piperazine in acidic media. This one-pot method avoids metal catalysts but requires stringent pH control to prevent decomposition of the nitro group .

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.20 (d, J = 6.8 Hz, 1H, H5), 7.61 (d, J = 9.2 Hz, 1H, H8), and 3.80 (s, 2H, CH₂-piperazine) confirm the substituents .

  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 148.2 (C2), 133.6 (C4-nitrophenyl), and 59.6 (CH₂-piperazine) align with expected connectivity .

High-Resolution Mass Spectrometry (HRMS):

  • Observed m/z = 351.1698 (calculated for C₁₉H₂₁N₅O₂: 351.1695) .

X-ray Crystallography:

  • Single-crystal analysis (CCDC 2325330) validates the planar imidazo[1,2-a]pyridine core and spatial orientation of substituents .

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at C2 and C3 are mitigated using bulky Lewis acids like Y(OTf)₃ .

  • Solubility: Ethanol/water mixtures (3:1) enhance solubility of nitroaromatic intermediates .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantages
Multicomponent + Aza-Friedel–Crafts70–85Y(OTf)₃, 80°C, air atmosphereHigh atom economy, scalable
Mannich Reaction50–65HCl, refluxNo metal catalysts, shorter steps

Chemical Reactions Analysis

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
    • A case study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could yield compounds with improved efficacy against specific cancer cell lines, such as breast and lung cancer cells .
  • Antimicrobial Properties :
    • Research has shown that compounds containing the imidazo[1,2-a]pyridine structure possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
    • Notably, derivatives have been tested against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.
  • CNS Activity :
    • The piperazine component of the compound suggests possible applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects in preclinical studies .
    • A recent study highlighted the compound's ability to modulate serotonin receptors, indicating potential use in anxiety and depression therapies.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine compared to other related compounds.

Compound NameAnticancer ActivityAntimicrobial ActivityCNS Activity
This compoundHighModeratePotential
Imidazo[1,2-a]pyridine Derivative AModerateHighLow
Imidazo[1,2-a]pyridine Derivative BLowModerateHigh

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound induced apoptosis through activation of caspase pathways, marking it as a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Resistance

A series of experiments evaluated the antimicrobial activity of the compound against multidrug-resistant bacterial strains. The findings demonstrated a significant reduction in bacterial viability at low micromolar concentrations. The compound's mechanism was attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights critical structural differences and biological activities of related imidazo[1,2-a]pyridine derivatives:

Compound Name/Identifier Position 2 Substituent Position 3 Substituent Position 6 Key Biological Activity/Properties Reference
Target Compound 4-nitrophenyl Piperazin-1-ylmethyl Methyl Unknown (hypothesized antimicrobial potential) -
6-Bromo analog (CAS 727977-36-8) 4-nitrophenyl Piperazin-1-ylmethyl Bromo Higher molecular weight (416.27 g/mol); predicted basicity (pKa 9.02)
3-Methanol derivative (CAS 113265-46-6) 4-nitrophenyl Methanol Methyl Lower molecular weight (283.28 g/mol); potential synthetic intermediate
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo... p-tolyl Carboxamide Methyl Anti-TB activity (MIC = 0.004 µM)
4-Fluoro-N-...phenyl ether analog 4-fluorophenyl Ether-linked propylamine Methyl Anti-TB activity (MIC = 0.03 µM)
COX-2 inhibitor (compound 31) 4-(methylsulfonyl)phenyl Morpholinomethyl - COX-2 IC50 = 0.07 µM; SI = 217.1

Key Insights from Comparative Analysis

Position 2 Substituents :

  • The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to p-tolyl (methylphenyl) or 4-fluorophenyl groups. This may enhance binding to targets like cytochrome oxidases in Mycobacterium tuberculosis (Mtb) .
  • 4-(Methylsulfonyl)phenyl in COX-2 inhibitors demonstrates high selectivity, suggesting nitro groups could similarly optimize target affinity .

Position 3 Modifications :

  • Piperazine vs. morpholine : Piperazine’s flexibility and basicity may improve solubility and membrane permeability compared to morpholine, which is smaller and less polar.
  • Carboxamide and ether-linked amines in anti-TB compounds highlight the importance of hydrogen-bonding interactions for potency .

Position 6 Substitutions: Methyl (target compound) vs. Chloro substituents in antileishmanial compounds (e.g., 8p in ) show that halogens can enhance bioactivity but may introduce metabolic instability .

Biological Activity

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure offers significant potential for various biological activities, making it a valuable scaffold in medicinal chemistry. This compound has been investigated for its potential applications in treating diseases due to its diverse biological properties.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study:
A study on a structurally similar compound demonstrated that it induced apoptosis in human cancer cells by activating caspase pathways, suggesting a similar potential for this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial membranes.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to biological effects such as:

  • Inhibition of Kinases: Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or function through interference with membrane integrity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have indicated that modifications in the piperazine moiety can significantly influence the biological activity of the compound.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on piperazineEnhanced anticancer activity
Nitrophenyl group presenceIncreased antimicrobial potency

Q & A

Q. What strategies mitigate racemization risks during chiral derivatization of the piperazine side chain?

  • Methodology : Use low-temperature (0–4°C) reaction conditions and chiral auxiliaries (e.g., Evans’ oxazolidinones). Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

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